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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for (S)-2-
methoxypropanoic acid, a chiral building block of significant interest in pharmaceutical

synthesis. Understanding its distinct spectral signature is crucial for reaction monitoring, quality

control, and stereochemical assignment. This document synthesizes data from nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) to offer a holistic view of the molecule's structural features.

Introduction: The Importance of Spectroscopic
Characterization
In the realm of drug development, the precise characterization of chiral molecules is

paramount. (S)-2-methoxypropanoic acid and its enantiomer are valuable intermediates, and

their stereochemical purity directly impacts the efficacy and safety of the final active

pharmaceutical ingredient (API).[1] Spectroscopic techniques provide a powerful, non-

destructive means to elucidate the molecular structure and confirm the identity of such

compounds. This guide will delve into the nuances of interpreting the ¹H NMR, ¹³C NMR, IR,

and MS data for the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Key Spectral Features:

A representative ¹H NMR spectrum of 2-methoxypropanoic acid in deuterated methanol

(CD₃OD) reveals the following key signals[2]:

~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the

carboxylic acid group (-COOH). Its chemical shift can be highly variable and is dependent on

factors such as solvent and concentration. In some cases, particularly in the presence of

D₂O, this proton can exchange with deuterium, leading to its disappearance from the

spectrum.[3][4]

3.67 ppm (quartet, 1H): This signal is attributed to the methine proton (-CH) at the chiral

center (C2). The quartet splitting pattern arises from coupling to the three protons of the

adjacent methyl group.

3.33 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the

methoxy group (-OCH₃).

1.33 ppm (doublet, 3H): This doublet is assigned to the three protons of the methyl group (-

CH₃) at C3. The doublet splitting is due to coupling with the single methine proton at C2.

Table 1: Summary of ¹H NMR Data for (S)-2-Methoxypropanoic Acid in CD₃OD
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 singlet 1H -COOH

3.67 quartet 1H -CH(OCH₃)

3.33 singlet 3H -OCH₃

1.33 doublet 3H -CH(CH₃)

Data sourced from ChemicalBook[2]

Experimental Considerations:

The choice of solvent is critical in ¹H NMR. While CDCl₃ is common, deuterated methanol

(CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often used for carboxylic acids to ensure

solubility and minimize hydrogen bonding effects that can broaden peaks.[5][6] The acidic

proton of the carboxylic acid is often broad and its chemical shift is highly dependent on the

solvent and concentration.[7]

¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Key Spectral Features:

The proton-decoupled ¹³C NMR spectrum of (S)-2-methoxypropanoic acid is expected to

show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

~170-180 ppm: The signal for the carbonyl carbon of the carboxylic acid group (-COOH)

typically appears in this downfield region.[7]

~70-80 ppm: The methine carbon (-CH) attached to the electronegative oxygen of the

methoxy group is expected in this range.

~50-60 ppm: The carbon of the methoxy group (-OCH₃) will resonate in this region.
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~15-25 ppm: The methyl carbon (-CH₃) at C3 will appear in the upfield region of the

spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-Methoxypropanoic Acid

Predicted Chemical Shift (δ) ppm Carbon Assignment

170-180 C=O

70-80 CH(OCH₃)

50-60 OCH₃

15-25 CH₃

Chiral Discrimination by NMR:

To determine the enantiomeric excess of a chiral sample like (S)-2-methoxypropanoic acid,

chiral derivatizing agents or chiral solvating agents can be employed.[8][9] These reagents

react with the enantiomers to form diastereomers, which will exhibit distinct signals in the NMR

spectrum, allowing for their quantification.[8][9][10]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies

of these vibrations are characteristic of specific bonds.

Key Spectral Features of Carboxylic Acids:

The IR spectrum of (S)-2-methoxypropanoic acid will be dominated by the characteristic

absorptions of the carboxylic acid group.

O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300

cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic

acid molecules, which form dimers.[11][12][13][14]
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C=O Stretch: A strong, sharp absorption peak will appear in the range of 1700-1725 cm⁻¹ for

a saturated aliphatic carboxylic acid.[11][13][15]

C-O Stretch: A medium intensity band corresponding to the C-O single bond stretch is

expected between 1210 and 1320 cm⁻¹.[13][15]

O-H Bend: An out-of-plane bending vibration for the O-H group can also be observed as a

broad peak around 920 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for (S)-2-Methoxypropanoic Acid

Wavenumber (cm⁻¹) Bond Vibration Description

2500-3300 O-H stretch Very broad, strong

1700-1725 C=O stretch Strong, sharp

1210-1320 C-O stretch Medium

~920 O-H bend Broad

Data compiled from multiple sources.[11][12][13][14][15]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a liquid sample like (S)-2-
methoxypropanoic acid is to use a salt plate (e.g., NaCl or KBr) method.

Place a drop of the neat liquid sample onto a clean, dry salt plate.

Place a second salt plate on top of the first to create a thin film of the sample.

Mount the salt plates in the sample holder of the IR spectrometer.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) after

use.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing its fragmentation patterns.

Expected Fragmentation Pattern:

For (S)-2-methoxypropanoic acid (Molecular Weight: 104.10 g/mol ), the following

fragmentation patterns are anticipated in electron ionization (EI) mass spectrometry:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule at m/z = 104. This

peak may be weak for carboxylic acids.[16][17]

Loss of a Methoxy Group (-OCH₃): Fragmentation of the C-O bond can lead to the loss of a

methoxy radical, resulting in a peak at m/z = 73.

Loss of a Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group

can result in the loss of the carboxyl group, leading to a peak at m/z = 59.

Acylium Ion: Alpha-cleavage of the C-C bond next to the carbonyl group can form a stable

acylium ion, which is often a prominent peak.[18]

Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-2-Methoxypropanoic Acid

m/z Fragment

104 [M]⁺

73 [M - OCH₃]⁺

59 [M - COOH]⁺

These are predicted fragmentation patterns based on general principles of mass spectrometry.

[16][17][18][19]
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Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chiral molecule like (S)-2-methoxypropanoic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of
(S)-2-methoxypropanoic acid Purification

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation Purity Assessment Final Report

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion
The spectroscopic data of (S)-2-methoxypropanoic acid provides a detailed fingerprint of its

molecular structure. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass

spectrometry, researchers can confidently identify and characterize this important chiral

building block. This comprehensive understanding is essential for ensuring the quality and

stereochemical integrity of intermediates and final products in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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